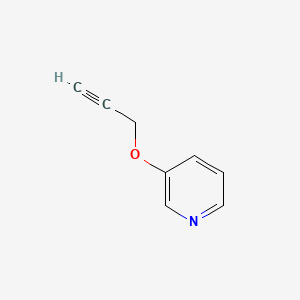

3-(Prop-2-ynyloxy)pyridine

Übersicht

Beschreibung

3-(Prop-2-ynyloxy)pyridine is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . This compound is a liquid at room temperature .

Synthesis Analysis

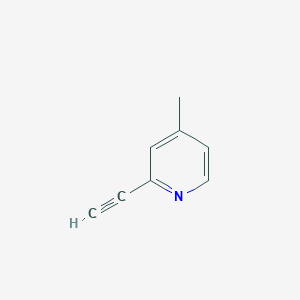

This compound and its derivatives can be synthesized using Pd/C-Cu mediated Sonogashira type coupling as a key step . This method is convenient and has been used to prepare a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a prop-2-ynyl group via an oxygen atom . The InChI code for this compound is 1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound can participate in Pd/C-Cu mediated Sonogashira type coupling reactions .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 133.15 and a molecular formula of C8H7NO .Wissenschaftliche Forschungsanwendungen

Metabotropic Glutamate Receptor Antagonism

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine derivatives have been identified as potent and highly selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. These compounds exhibit anxiolytic activity, which suggests potential applications in anxiety disorder treatment research without delving into drug usage specifics (Cosford et al., 2003).

Coordination Chemistry and Luminescence

The synthesis and coordination chemistry of pyridine derivatives, particularly in the context of 2,6-bis(pyrazolyl)pyridines, have been extensively studied. These compounds serve as versatile ligands, exhibiting significant potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Anticancer Research

3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives have been explored for their anticancer properties. These compounds show promising in vitro anti-proliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer research (Chamakura et al., 2014).

Optoelectronic Materials

Pyridine derivatives have been utilized in the design of bipolar host materials for high-efficiency blue, green, and white phosphorescent organic light-emitting diodes (OLEDs). By varying the linking mode between different functional units, these materials exhibit tunable optoelectronic parameters, contributing to advancements in OLED technology (Li et al., 2016).

Environmental Applications

Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge (DBD) has revealed the effectiveness of DBD systems in removing pyridine from water. This study provides insights into the oxidation pathways and the potential application of DBD technology in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The potential anticancer properties of 3-(Prop-2-ynyloxy)pyridine derivatives suggest that this compound could have significant applications in cancer research . Further studies are needed to explore these possibilities and to fully understand the mechanism of action of this compound and its derivatives .

Biochemische Analyse

Biochemical Properties

3-(Prop-2-ynyloxy)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For instance, this compound has been shown to exhibit anti-proliferative effects on cancer cell lines by interacting with specific enzymes and proteins that regulate cell growth and division . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been demonstrated to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival . Additionally, it has been reported to alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes and proteins, thereby modulating their activity. This binding can result in the inhibition of enzyme activity, leading to downstream effects on cellular processes . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities. For example, at lower doses, this compound may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can induce toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, providing insights into the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUGIDMNLBLLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465334 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-70-4 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

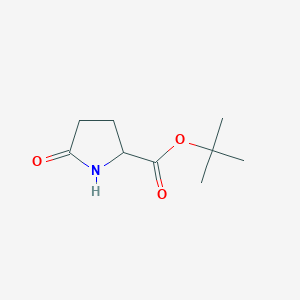

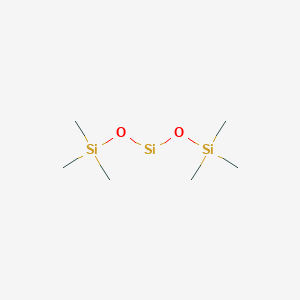

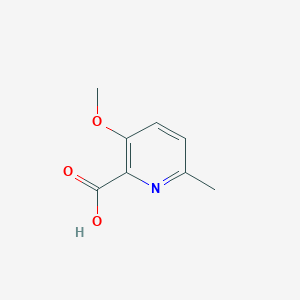

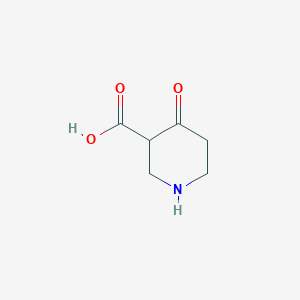

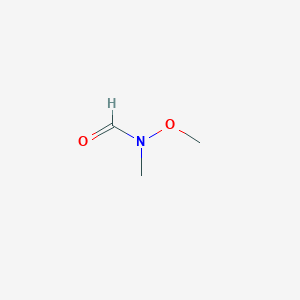

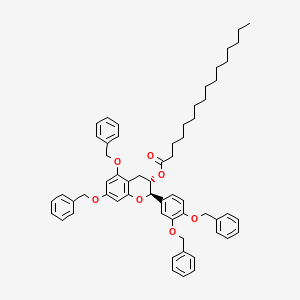

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)